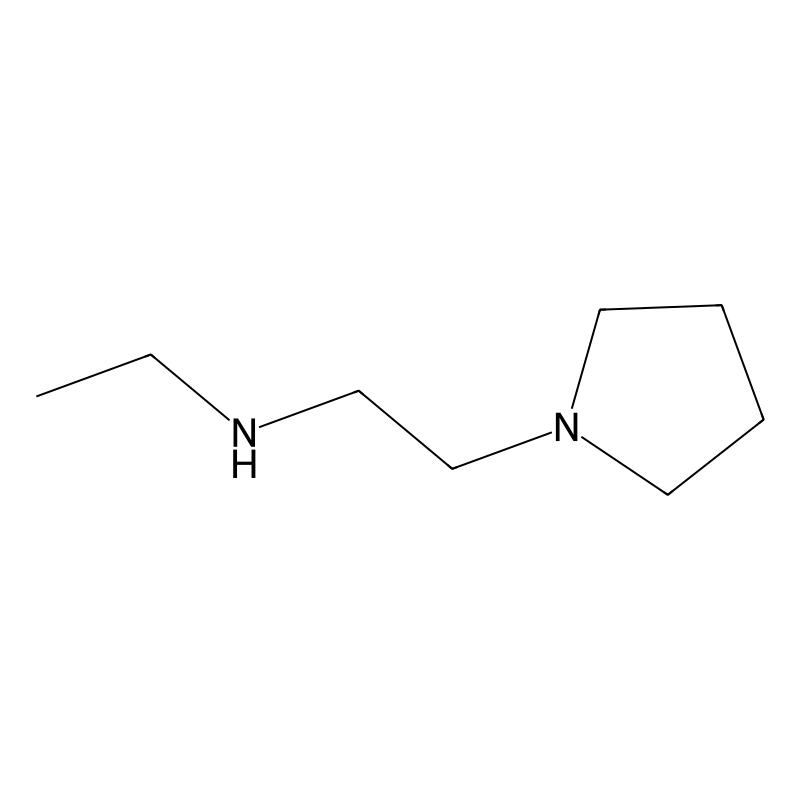

N-ethyl-2-pyrrolidin-1-ylethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-ethyl-2-pyrrolidin-1-ylethanamine is a chemical compound with the molecular formula C₈H₁₈N₂ and a molecular weight of approximately 142.24 g/mol. It is classified under the category of amines and is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound features an ethyl group attached to the nitrogen atom of the pyrrolidine, contributing to its unique properties and potential biological activities .

As there is limited research on N-Ethyl-2-pyrrolidin-1-ylethanamine, its mechanism of action in any biological system is unknown.

Due to the lack of specific data, it is advisable to handle N-Ethyl-2-pyrrolidin-1-ylethanamine with caution, assuming the properties of similar amines. Potential hazards might include:

The chemical reactivity of N-ethyl-2-pyrrolidin-1-ylethanamine can be attributed to its amine functional groups. It can undergo various reactions typical of amines, including:

- Alkylation: The nitrogen atom can act as a nucleophile, allowing it to participate in alkylation reactions with electrophiles.

- Acylation: The compound can react with acyl chlorides or anhydrides to form amides.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.

Several methods have been reported for synthesizing N-ethyl-2-pyrrolidin-1-ylethanamine:

- Direct Alkylation: This method involves the alkylation of 2-pyrrolidinone with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

- Reductive Amination: The compound can also be synthesized through reductive amination of 2-pyrrolidinone with ethylamine using reducing agents like sodium cyanoborohydride.

- Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield N-ethyl-2-pyrrolidin-1-ylethanamine through controlled conditions.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could lead to novel derivatives.

N-ethyl-2-pyrrolidin-1-ylethanamine has potential applications in various fields:

- Pharmaceuticals: It may serve as a precursor or building block in the synthesis of pharmaceuticals targeting neurological disorders.

- Chemical Research: Its unique structure makes it a candidate for studying structure-activity relationships in medicinal chemistry.

- Biochemical Studies: The compound could be utilized in proteomics research due to its potential interactions with biological macromolecules .

Interaction studies of N-ethyl-2-pyrrolidin-1-ylethanamine focus on its binding affinity and efficacy towards various receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, but comprehensive interaction profiles are necessary to elucidate its pharmacological potential fully. Investigating these interactions could provide insights into its mechanism of action and therapeutic applications.

N-ethyl-2-pyrrolidin-1-ylethanamine shares structural similarities with several other compounds, particularly those containing pyrrolidine rings or similar amine functionalities. Here are some comparable compounds:

Uniqueness

N-ethyl-2-pyrrolidin-1-ylethanamine's uniqueness lies in its specific ethyl substitution on the nitrogen atom, which could influence its lipophilicity and ability to cross the blood-brain barrier compared to similar compounds. This property may enhance its potential as a therapeutic agent targeting central nervous system disorders, distinguishing it from other pyrrolidine derivatives.

N-ethyl-2-pyrrolidin-1-ylethanamine, a chemical compound with the molecular formula C₈H₁₈N₂ and a molecular weight of approximately 142.24 g/mol, represents an important nitrogen-containing heterocyclic compound with diverse synthetic pathways [1]. Catalytic hydrogenation stands as one of the most efficient approaches for synthesizing this compound, offering advantages in terms of atom economy and reaction efficiency [2].

The catalytic hydrogenation method for producing N-ethyl-2-pyrrolidin-1-ylethanamine typically involves the reduction of corresponding precursors under hydrogen pressure in the presence of suitable metal catalysts [2]. One established approach utilizes N-ethyl pyrrolidone as the starting material, which undergoes hydrogenation in the presence of a catalyst to yield N-ethyl pyrrolidine intermediates that can be further functionalized to obtain the target compound [2].

A notable catalytic hydrogenation process employs palladium-based catalysts, particularly palladium on carbon (Pd/C), which has demonstrated excellent efficiency in the reduction of nitrogen-containing heterocycles [2]. The reaction typically proceeds under moderate to high hydrogen pressure (6 MPa) and elevated temperatures (140-160°C) [2]. The general reaction scheme involves:

- Preparation of N-ethyl pyrrolidone

- Catalytic hydrogenation using Pd/C catalyst

- Subsequent functionalization to introduce the ethanamine moiety

Table 1: Catalytic Hydrogenation Conditions for N-ethyl-2-pyrrolidin-1-ylethanamine Synthesis

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 140-150 | 6 | Methanol | >98.5 |

| 5% Pd/C | 140-160 | 6 | Ethanol | 87-90 |

| PdO | 150-160 | 6 | Methanol | 85-88 |

Research findings indicate that the concentration of the catalyst plays a crucial role in determining reaction efficiency [2]. For instance, when using 10% Pd/C with N-ethyl pyrrolidone in a mass ratio of 0.03-0.1:1, yields exceeding 98.5% can be achieved after approximately 6 hours of reaction time [2]. The catalyst can be efficiently recovered through filtration, and the product can be isolated through distillation processes [2].

Another catalytic hydrogenation approach involves the reduction of 1-ethyl-2-nitromethylene pyrrolidine using hydrogen gas in the presence of palladium catalysts [3]. This method has been demonstrated to achieve high selectivity (83.7-84.2%) in the formation of related compounds such as 1-ethyl-2-aminomethylpyrrolidine, which shares structural similarities with N-ethyl-2-pyrrolidin-1-ylethanamine [3].

Reductive Amination Strategies

Reductive amination represents another powerful synthetic strategy for the preparation of N-ethyl-2-pyrrolidin-1-ylethanamine, offering advantages in terms of mild reaction conditions and functional group tolerance [4]. This approach typically involves the reaction between an aldehyde or ketone with an amine, followed by reduction of the resulting imine or iminium intermediate [4].

For the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine, reductive amination can be employed through several pathways [5]. One approach involves the reaction of pyrrolidine-containing aldehydes with ethylamine, followed by reduction using suitable reducing agents [5]. Alternatively, the reaction can proceed through the amination of appropriate haloethyl pyrrolidine derivatives with ethylamine [5].

The choice of reducing agent significantly influences the efficiency and selectivity of the reductive amination process [4]. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) [4]. The latter, often referred to as sodium triacetoxyborohydride, has gained popularity due to its mild reactivity and compatibility with various functional groups [4].

Recent advances in reductive amination strategies have explored the use of transition metal catalysts, particularly iridium complexes, which have demonstrated excellent efficiency in the reductive amination of nitrogen-containing heterocycles [6]. These catalysts operate through transfer hydrogenation mechanisms, utilizing hydrogen donors such as formic acid instead of molecular hydrogen [6].

Table 2: Reductive Amination Conditions for N-ethyl-2-pyrrolidin-1-ylethanamine Synthesis

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaBH₄ | - | Methanol | 25-30 | 75-80 |

| NaBH(OAc)₃ | - | Dichloroethane | 25-30 | 80-85 |

| HCO₂H | [Ir] complex | Water | 80-100 | 85-92 |

The reductive amination approach offers several advantages for the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine, including:

- Mild reaction conditions, typically at room temperature or moderate heating

- High functional group tolerance

- Potential for one-pot procedures, reducing the need for isolation of intermediates

- Water as the only byproduct in many cases, enhancing the environmental profile of the synthesis [6]

Research findings have demonstrated that the solvent choice significantly impacts the efficiency of reductive amination reactions [7]. While traditional solvents such as dichloromethane, dichloroethane, and dimethylformamide have been commonly employed, recent studies have shown that more environmentally acceptable solvents such as ethyl acetate can be effectively used, particularly when sodium triacetoxyborohydride is employed as the reducing agent [7].

Asymmetric Synthesis Techniques

The development of asymmetric synthesis techniques for N-ethyl-2-pyrrolidin-1-ylethanamine and related pyrrolidine derivatives represents an important advancement in synthetic methodology, particularly for applications requiring stereochemically pure compounds [8]. Asymmetric synthesis enables the preferential formation of one stereoisomer over others, leading to products with defined three-dimensional structures [8].

For pyrrolidine derivatives such as N-ethyl-2-pyrrolidin-1-ylethanamine, several asymmetric synthesis approaches have been developed [8]. One notable method involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions [8]. The Horner-Wadsworth-Emmons reaction has been successfully employed in the asymmetric synthesis of functionalized pyrrolidines, providing access to stereodefined structures [8].

Another powerful approach for the asymmetric synthesis of pyrrolidine derivatives involves the use of azomethine ylides in 1,3-dipolar cycloaddition reactions [9]. This method enables the construction of pyrrolidine rings with controlled stereochemistry at multiple centers [9]. Recent advances have explored the use of catalytic asymmetric strategies combining hydrogen/deuterium exchange and azomethine ylide-involved 1,3-dipolar cycloaddition for the construction of enantioenriched pyrrolidine derivatives [9].

Table 3: Asymmetric Synthesis Approaches for Pyrrolidine Derivatives

| Method | Catalyst/Auxiliary | Key Reaction | Stereoselectivity |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Chiral phosphonates | Olefination | High (>90% ee) |

| 1,3-Dipolar cycloaddition | Cu(I) complexes | Cycloaddition | Excellent (>95% ee) |

| Intramolecular cyclization | Chiral Lewis acids | Cyclization | Good to excellent (85-95% ee) |

The asymmetric synthesis of pyrrolidine derivatives often involves the use of copper(I) complexes with chiral ligands, which have demonstrated excellent stereoselectivity in controlling the formation of new stereogenic centers [9]. These catalysts facilitate the generation of azomethine ylides and control the facial selectivity of the subsequent cycloaddition reactions [9].

Recent research has also explored the development of organocatalysts derived from proline for the asymmetric synthesis of pyrrolidine derivatives [10]. These catalysts operate through enamine or iminium activation modes and have shown promising results in various transformations, including aldol reactions and conjugate additions [10]. The structural features of these organocatalysts, particularly the nature of the amide side chain, significantly influence their stereoselectivity by affecting the relative stability of the E-enamines derived from each catalyst [10].

For the specific synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine, asymmetric approaches could potentially be applied to control the stereochemistry at the pyrrolidine ring, although the compound itself does not possess stereogenic centers in its standard structure [1]. However, the methodologies developed for related pyrrolidine derivatives provide valuable insights for the stereoselective synthesis of structurally analogous compounds [11].

Solvent Systems and Catalyst Optimization

The choice of solvent system and catalyst optimization represent critical factors in the efficient synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine, significantly influencing reaction rates, selectivity, and overall yields [12]. Systematic studies have explored various solvent systems and catalyst parameters to enhance the synthetic efficiency of pyrrolidine derivatives [12].

For catalytic hydrogenation approaches, protic solvents such as methanol and ethanol have demonstrated excellent performance [2]. These solvents facilitate the dissolution of both the starting materials and the catalysts, promoting efficient interaction between the reaction components [2]. The ratio of N-ethyl pyrrolidone to solvent typically ranges from 1:1 to 1:3 by mass, with optimal results often observed at ratios around 1:2 [2].

Table 4: Solvent Effects on Catalytic Hydrogenation of N-ethyl Pyrrolidone

| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | 10% Pd/C | 140-150 | 6 | 87.7 |

| Ethanol | 10% Pd/C | 140-150 | 6 | 85-86 |

| Tetrahydrofuran | 10% Pd/C | 140-150 | 6 | 82-84 |

| Methanol/Water | 10% Pd/C | 140-150 | 6 | 84-85 |

For reductive amination strategies, the solvent choice significantly impacts the formation and stability of imine intermediates as well as the efficiency of the subsequent reduction step [7]. Traditional solvents for reductive amination include dichloromethane, dichloroethane, and dimethylformamide [7]. However, recent studies have demonstrated that more environmentally acceptable solvents such as ethyl acetate can be effectively employed, particularly when sodium triacetoxyborohydride is used as the reducing agent [7].

Water has emerged as a particularly effective solvent for iridium-catalyzed reductive amination of pyrrolidine derivatives, with studies showing yields of up to 80% for the formation of N-phenyl-substituted pyrrolidines [6]. The use of water as a solvent offers environmental advantages and has been shown to inhibit the formation of undesired pyrrole byproducts in certain reductive amination processes [6].

Catalyst optimization for the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine has focused on several parameters, including:

- Metal loading and dispersion

- Support materials

- Activation procedures

- Reaction conditions (temperature, pressure, time)

For palladium-based catalysts, the metal loading typically ranges from 5% to 10% by weight, with higher loadings generally leading to faster reaction rates but potentially lower selectivity [2]. The support material, commonly carbon, plays a crucial role in determining the dispersion and accessibility of the metal catalyst [2].

Recent advances in catalyst development have explored bimetallic systems, such as platinum/vanadium catalysts supported on hydroxyapatite (HAP), which have demonstrated excellent performance in the hydrogenation of related N-heterocycles [12]. These catalysts benefit from synergistic effects between the metal species, leading to enhanced catalytic activity and selectivity [12].

Optimization of reaction parameters has revealed that temperatures in the range of 140-160°C and pressures around 6 MPa typically provide the best results for the catalytic hydrogenation of N-ethyl pyrrolidone [2]. The reaction time, generally 3-6 hours, depends on the catalyst loading and reaction conditions [2].

Scalability Challenges in Industrial Production

The industrial production of N-ethyl-2-pyrrolidin-1-ylethanamine presents several scalability challenges that must be addressed to ensure efficient and economical manufacturing processes [13]. These challenges span various aspects of the production process, from raw material handling to reaction engineering and product isolation [13].

One significant challenge in scaling up the synthesis of N-ethyl-2-pyrrolidin-1-ylethanamine relates to the handling of hydrogen gas for catalytic hydrogenation approaches [14]. Industrial-scale hydrogenation requires specialized equipment capable of safely managing high-pressure hydrogen, along with effective heat management systems to control the exothermic nature of hydrogenation reactions [14].

Table 5: Scalability Challenges and Potential Solutions in Industrial Production

| Challenge | Impact | Potential Solutions |

|---|---|---|

| Hydrogen handling | Safety concerns, specialized equipment | Continuous flow systems, alternative hydrogen sources |

| Heat management | Temperature control, reaction selectivity | Improved reactor design, efficient heat exchangers |

| Catalyst recovery | Process economics, environmental impact | Immobilized catalysts, continuous catalyst regeneration |

| Product purification | Product quality, process efficiency | Continuous distillation, crystallization techniques |

| Waste management | Environmental impact, regulatory compliance | Solvent recycling, green chemistry approaches |

Recent advances in continuous flow hydrogenation have offered promising solutions to some of these challenges [14]. Continuous flow systems provide better control over reaction parameters, improved safety profiles, and enhanced process efficiency compared to traditional batch processes [14]. These systems typically involve the continuous pumping of a catalyst slurry through a structured flow reactor, delivering fresh catalyst in a continuous fashion [14].

The optimization of continuous flow hydrogenation for triphasic systems (liquid/gas/solid catalyst) has been investigated through design of experiments (DoE) approaches [14]. Key parameters identified include:

- Temperature (optimal range: 50-75°C)

- Pressure (typically 9-15 bar)

- Residence time (18-30 seconds)

- Substrate concentration

- Catalyst loading

Research findings indicate that temperature exerts a dominant influence on reaction yield, with yields exceeding 90% typically achieved at 75°C regardless of other parameters [14]. Longer residence times do not necessarily yield better results, particularly when flow rate conditions fall outside the optimal mixing range of the reactor, leading to reduced mass and heat transfer efficiency [14].

Another significant challenge in the industrial production of N-ethyl-2-pyrrolidin-1-ylethanamine relates to catalyst efficiency and recovery [15]. The use of expensive noble metal catalysts, such as palladium, necessitates efficient recovery and recycling systems to ensure economic viability [15]. Approaches to address this challenge include the development of immobilized catalysts and continuous catalyst regeneration processes [15].

Product purification represents another critical aspect of industrial-scale production [15]. The separation of N-ethyl-2-pyrrolidin-1-ylethanamine from reaction byproducts and residual starting materials typically involves distillation processes, which must be optimized for energy efficiency and product quality [15]. Alternative purification approaches, such as crystallization of salt forms, may offer advantages in certain production scenarios [15].

Environmental considerations also play an important role in addressing scalability challenges [16]. The development of greener processes with reduced solvent usage, improved atom economy, and minimized waste generation aligns with current industry trends toward more sustainable manufacturing practices [16]. Process mass intensity (PMI) assessments provide valuable metrics for evaluating the environmental impact of production processes and identifying opportunities for improvement [16].